molecular formula C15H10BrNO2 B2721937 (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone CAS No. 49615-94-3

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone

Cat. No.: B2721937
CAS No.: 49615-94-3
M. Wt: 316.154
InChI Key: YTPPDEUSISZRMO-UHFFFAOYSA-N
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Description

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is a benzofuran-derived compound featuring a ketone group at the 2-position of the benzofuran core, an amino substituent at the 3-position, and a 4-bromophenyl moiety attached via the methanone bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research. Its molecular formula is C₁₅H₁₀BrNO₂, with a monoisotopic mass of 323.00 g/mol.

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPDEUSISZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49615-94-3
Record name (3-AMINO-1-BENZOFURAN-2-YL)(4-BROMOPHENYL)METHANONE
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Preparation Methods

Traditional Synthetic Approaches

Potassium Carbonate-Mediated Cyclization

Early synthesis routes relied on potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base in acetone under reflux conditions. For instance, Mederski et al. (1999) demonstrated the reaction of 2-hydroxybenzonitrile with 2-bromo-4-bromoacetophenone in acetone at elevated temperatures (50–60°C) for 12 hours, yielding the target compound in 95% isolated yield . The mechanism involves:

  • Nucleophilic substitution : Deprotonation of the hydroxyl group by $$ \text{K}2\text{CO}3 $$, facilitating attack on the α-carbon of the bromoacetophenone.
  • Cyclization : Intramolecular cyclization to form the benzofuran ring.
  • Amination : In situ generation of the amino group via hydrolysis of the nitrile intermediate.
Table 1: Traditional Synthesis Parameters
Parameter Value
Base $$ \text{K}2\text{CO}3 $$
Solvent Acetone
Temperature 50–60°C
Time 12 hours
Yield 95%

While effective, this method’s limitations include prolonged reaction times and sensitivity to moisture, necessitating stringent anhydrous conditions.

Modern Room-Temperature Methodologies

Cesium Carbonate-Mediated One-Pot Synthesis

A breakthrough in synthesis efficiency was achieved using cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in dimethylformamide (DMF) at room temperature. This method, reported by Kumar et al. (2020), enables the rapid formation of 3-amino-2-aroyl benzofurans within 10–20 minutes with yields exceeding 90% . The protocol involves:

  • Dual activation : $$ \text{Cs}2\text{CO}3 $$ acts as both a base and a phase-transfer catalyst, enhancing the nucleophilicity of 2-hydroxybenzonitrile.
  • Concerted C–C and C–O bond formation : Simultaneous aryl ketone coupling and cyclization.
  • Gram-scale feasibility : Demonstrated scalability to 5 mmol without yield reduction.
Table 2: Modern Synthesis Optimization
Parameter Value
Base $$ \text{Cs}2\text{CO}3 $$ (2.0 equiv)
Solvent DMF
Temperature 25°C (room temperature)
Time 10–20 minutes
Yield 92%

Key advantages include operational simplicity, reduced energy consumption, and compatibility with electron-deficient and electron-rich substrates.

Mechanistic Insights and Reaction Scope

Base Stoichiometry and Solvent Effects

The stoichiometry of $$ \text{Cs}2\text{CO}3 $$ critically influences reaction efficiency. Increasing the base from 1.0 to 2.0 equivalents accelerates the reaction rate by enhancing deprotonation and stabilizing intermediates. Polar aprotic solvents like DMF stabilize ionic intermediates, whereas protic solvents (e.g., methanol) favor acyclic byproducts.

Post-Synthetic Functionalization

Copper-Catalyzed N-Arylation

The amino group in (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone serves as a handle for further derivatization. A tunable copper-catalyzed $$ N $$-arylation protocol using arylboronic acids enables the synthesis of mono- or bi-$$ N $$-aryl derivatives:

  • Mono-arylation : 10 mol% $$ \text{Cu(OAc)}_2 $$, dichloromethane, 8–10 hours, yields 45–65% .
  • Bi-arylation : 20 mol% $$ \text{Cu(OAc)}_2 $$, methanol, 15 hours, yields 35–50% .
Table 3: N-Arylation Conditions
Parameter Mono-Arylation Bi-Arylation
Catalyst 10 mol% Cu(OAc)$$_2$$ 20 mol% Cu(OAc)$$_2$$
Solvent Dichloromethane Methanol
Time 8–10 hours 15 hours
Yield 45–65% 35–50%

This flexibility underscores the compound’s utility in generating diverse pharmacophores.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Traditional method : High yields but energy-intensive and time-consuming.
  • Modern method : Rapid, room-temperature synthesis with comparable yields, ideal for high-throughput applications.

Environmental and Economic Considerations

  • Solvent waste : DMF (modern method) requires careful disposal vs. acetone’s lower toxicity (traditional method).
  • Catalyst cost : $$ \text{Cs}2\text{CO}3 $$ is more expensive than $$ \text{K}2\text{CO}3 $$, offset by reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 SIRT1 Inhibition

One of the prominent applications of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is its role as a novel inhibitor of SIRT1 (Sirtuin 1), a NAD(+)-dependent deacetylase involved in various cellular processes including aging and metabolism. Research has shown that compounds based on the benzofuran scaffold can effectively inhibit SIRT1 by binding to its C-pocket, blocking the transformation of NAD(+) to its productive conformation. This inhibition results in an increase in p53 acetylation, which is crucial for regulating cell cycle and apoptosis .

1.2 Anticancer Activity

The compound has been explored for its anticancer properties. Its derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The presence of the benzofuran moiety is believed to enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .

Biological Research

2.1 Neuroprotective Effects

Studies indicate that this compound may exhibit neuroprotective effects. The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its derivatives have shown activity against a range of bacterial strains, indicating that modifications of the benzofuran structure could lead to new antimicrobial agents .

Synthetic Methodologies

3.1 Synthetic Routes

The synthesis of this compound involves several key steps, including the formation of the benzofuran core followed by bromination and subsequent amination reactions. These synthetic routes are critical for producing analogs with enhanced biological activity .

3.2 Use in High-Purity Active Pharmaceutical Ingredient Production

The compound is also utilized in the pharmaceutical industry as a high-purity active pharmaceutical ingredient (API). Its production requires stringent control measures to maintain low occupational exposure limits (OEL), making it suitable for cleanroom environments.

Case Studies

Study Focus Area Findings
Study on SIRT1 InhibitionMedicinal ChemistryDemonstrated effective inhibition of SIRT1 leading to increased p53 acetylation .
Anticancer EvaluationCancer ResearchInduced apoptosis in various cancer cell lines; potential for therapeutic development .
Neuroprotective StudyBiological ResearchModulated oxidative stress pathways, suggesting applications in neurodegenerative diseases .
Antimicrobial ActivityMicrobiologyShowed effectiveness against multiple bacterial strains, indicating potential for new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Halogen Effects : Bromine on the aryl group increases molecular weight and polarizability compared to chlorine or fluorine, favoring hydrophobic interactions but reducing solubility .
  • Substituent Positioning : Additional bromine or methoxy groups on the benzofuran ring (e.g., 4-Br, 7-OCH₃ in ) introduce steric hindrance, which may limit binding to certain receptors.

Structure-Activity Relationships (SAR)

  • Halogenated Aryl Groups : Bromine > Chlorine > Fluorine in enhancing cytotoxicity, likely due to increased hydrophobic interactions .
  • Benzofuran Substituents : Electron-donating groups (e.g., -NH₂, -OCH₃) improve stability and interaction with polar residues in enzymes or receptors .

Biological Activity

(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological properties. The presence of an amino group and a bromophenyl moiety enhances its reactivity and potential interactions with biological targets. Its molecular formula is C15_{15}H12_{12}BrN2_2O, and it has been synthesized for various pharmacological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer properties. For instance, it has been shown to affect pathways such as the AKT signaling pathway, which is critical in cancer cell metabolism and growth .
  • Antimicrobial Activity : Studies suggest that the benzofuran structure allows for interaction with bacterial enzymes and cell membranes, leading to antimicrobial effects. The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism
A549 (Lung Cancer)16.4Inhibition of AKT signaling pathway
HL-60 (Leukemia)<1Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)10–20Inhibition of tubulin polymerization

The compound's IC50_{50} values indicate potent activity, particularly against lung and leukemia cancer cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus8Moderate antibacterial activity
Escherichia coli16Moderate antibacterial activity
Mycobacterium tuberculosis4Significant antimycobacterial activity

These results highlight the compound's potential as a therapeutic agent against both bacterial infections and cancer .

Case Studies

  • Antitumor Efficacy in Vivo : A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in tumor size without notable toxicity to surrounding tissues. This suggests a favorable therapeutic index for further development .
  • Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, the compound exhibited enhanced cytotoxicity against resistant cancer cell lines, indicating potential for use in combination therapies .

Q & A

Q. What synthetic methodologies are employed to prepare (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone?

The compound can be synthesized via a multi-step route involving:

  • Step 1 : Formation of the benzofuran core through cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the 4-bromophenyl group via Friedel-Crafts acylation using 4-bromobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 3 : Functionalization at the 3-position with an amino group via nitration followed by reduction (e.g., using H₂/Pd-C) .
    Key Considerations: Optimize reaction temperatures (80–120°C) and solvent systems (THF, DMF) to enhance yield and purity.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the 4-bromophenyl group shows deshielded aromatic protons (~7.5–8.0 ppm) and a carbonyl carbon at ~190 ppm .

  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing intermolecular interactions (e.g., hydrogen bonds between the amino group and carbonyl oxygen) .
    Example Crystallographic Data:

    ParameterValue
    Space groupP2₁/c
    Unit cell (Å)a=10.2, b=7.5, c=15.3
    Hydrogen bondsN–H⋯O (2.8–3.1 Å)

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How are contradictions in crystallographic data resolved during structure refinement?

  • Software Tools : Employ SHELXL for least-squares refinement to address disorder or thermal motion discrepancies .
  • Validation Metrics : Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual peaks < 0.3 eÅ⁻³) .
  • Hydrogen Bond Analysis : Use PLATON to validate intermolecular interactions and ensure geometric consistency .

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the bromophenyl moiety’s hydrophobic interactions .

Q. What strategies address conflicting spectroscopic data in structural elucidation?

  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and confirm connectivity (e.g., distinguishing benzofuran vs. phenyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 doublet) .

Q. How is the compound’s stability evaluated under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Tₐ > 200°C) in nitrogen atmosphere.
  • pH Stability : Incubate in buffers (pH 2–12) for 24h and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What mechanistic insights guide its use in catalytic or photochemical applications?

  • Photophysical Studies : UV-Vis spectroscopy (λₐᵦₛ ~300 nm) to assess π→π* transitions in the benzofuran system .
  • Electrochemical Analysis : Cyclic voltammetry to determine redox potentials (e.g., E₁/2 for amino group oxidation) .

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